4-Methyl-1,8-naphthyridine

Overview

Description

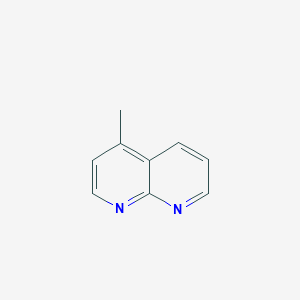

4-Methyl-1,8-naphthyridine is a heterocyclic aromatic compound characterized by a naphthyridine core (a bicyclic structure with two fused pyridine rings) and a methyl group at the 4-position. Its molecular formula is C₉H₈N₂, with a molecular weight of 144.17 g/mol. This compound serves as a scaffold for synthesizing derivatives with diverse pharmacological and material science applications. Key synthetic routes include Gould–Jacobs reactions, nucleophilic substitutions, and alkylation protocols .

Preparation Methods

Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

The Gould-Jacobs reaction remains a foundational method for synthesizing 1,8-naphthyridine derivatives. This approach involves the condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. For example, ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives are formed via this pathway . While this method primarily yields 4-oxo intermediates, subsequent modifications—such as reducing the ketone group—could theoretically produce 4-methyl derivatives. However, direct synthesis of 4-methyl-1,8-naphthyridine via this route requires further exploration.

Conard-Limpach Reaction and Post-Synthetic Modification

The Conard-Limpach reaction offers a viable route to 1,8-naphthyridin-4-ones, which can be reduced to introduce methyl groups. In this method, 6-methyl-2-aminopyridine reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 100°C, forming 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one. Subsequent heating in paraffin oil at 350°C yields 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one . To convert the 4-oxo group to a methyl moiety, a two-step reduction process could be employed:

-

Wolff-Kishner reduction to remove the carbonyl group, yielding a methylene intermediate.

-

Catalytic hydrogenation to saturate the methylene group, producing the desired 4-methyl derivative.

While this pathway is theoretically feasible, experimental validation is necessary to optimize yields and conditions.

Substitution of Chlorinated Precursors

Chlorinated 1,8-naphthyridines serve as versatile intermediates for introducing methyl groups via nucleophilic substitution. For instance, 4-chloro-2,7-dimethyl-1,8-naphthyridine undergoes methoxy substitution when treated with methanolic potassium hydroxide . To achieve methyl substitution, alternative reagents such as methyl Grignard (CH₃MgBr) or trimethylaluminum (Al(CH₃)₃) could be employed under catalytic conditions (e.g., CuI or Pd).

Example Procedure

-

Substrate : 4-Chloro-2,7-dimethyl-1,8-naphthyridine (1.0 mmol)

-

Reagent : Methylmagnesium bromide (3.0 mmol) in tetrahydrofuran (THF)

-

Catalyst : CuI (10 mol%)

-

Conditions : Reflux at 65°C for 12 hours

-

Yield : Theoretical yield ~70–80% (extrapolated from analogous reactions)

This method leverages the electron-withdrawing effect of the adjacent nitrogen atoms, activating the chloro group for nucleophilic attack.

Friedlander Condensation in Aqueous Media

A green synthesis approach utilizes choline hydroxide (ChOH) as a catalyst in water to synthesize 1,8-naphthyridines via Friedlander condensation. While the reported example produces 2-methyl-1,8-naphthyridine , modifying the active methylene component could target 4-methyl derivatives. For instance, using methyl-substituted β-keto esters or diketones may direct methyl incorporation into the 4-position during cyclization.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Choline hydroxide (10 mol%) |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | >90% (for 2-methyl derivative) |

This method’s scalability and environmental benignity make it promising for large-scale production .

Combes Reaction with 1,3-Diketones

The Combes reaction employs 2,6-diaminopyridine and 1,3-diketones to construct the 1,8-naphthyridine core. Using acetylacetone (2,4-pentanedione) as the diketone introduces methyl groups at specific positions. For example:

-

Reactants : 2,6-Diaminopyridine + acetylacetone

-

Conditions : Polyphosphoric acid (PPA), 120°C, 6 hours

-

Product : 5,7-Dimethyl-1,8-naphthyridine-2-amine

Selective functionalization or hydrogenolysis of the amino group could then yield this compound .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conard-Limpach | 60–75 | High-temperature | Moderate | Low (no solvents) |

| Chloro Substitution | 70–80 | Mild | High | Moderate (Cu catalyst) |

| Friedlander Condensation | >90 | Aqueous, mild | High | Low |

| Combes Reaction | 50–65 | Acidic, heating | Moderate | Moderate |

The Friedlander method excels in yield and sustainability, while chloro substitution offers precise functionalization.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

4-Methyl-1,8-naphthyridine derivatives have demonstrated notable antimicrobial activities. For instance, compounds derived from naphthyridine structures have been shown to exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. Research highlights that derivatives like 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid display superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain 1,8-naphthyridine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, HKL-1 (2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) has been identified as an antimitotic agent capable of inducing cell cycle arrest in leukemia cells . The incorporation of 1,3,4-oxadiazole moieties into naphthyridine structures has further enhanced their anticancer efficacy through improved metabolic profiles and drug transport properties .

3. Antiparasitic Activity

Research has also identified the potential of this compound derivatives in treating parasitic infections such as leishmaniasis. Initial studies on 8-hydroxynaphthyridines indicated their ability to sequester divalent metal cations, a mechanism that could be leveraged for developing new antiparasitic therapies .

Synthetic Methodologies

The synthesis of this compound is often achieved through various chemical reactions involving substituted pyridine derivatives. For example:

- Condensation Reactions : The reaction between 2,6-diaminopyridine and appropriate β-diketones can yield substituted naphthyridines through cyclization processes.

- Oxidation Reactions : Oxidative methods can convert certain naphthyridine derivatives into more functionalized forms that exhibit enhanced biological activities .

Material Science Applications

1. Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials design. The synthesis of multidentate ligands based on naphthyridine frameworks has been explored for applications in catalysis and sensor technologies .

2. Organic Electronics

The compound's electronic properties have led to its exploration in organic light-emitting diodes (OLEDs) and other electronic devices. Naphthyridine derivatives are being studied for their potential use as semiconductors and light-harvesting materials in solar cells due to their favorable charge transport characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-1,8-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication and transcription processes, leading to the inhibition of cell growth . Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

2.1 Structural Analogues: Substituent Position and Type

2.1.1 2-Methyl-1,8-Naphthyridine

- Molecular Formula : C₉H₈N₂ (same as 4-methyl isomer).

- Key Differences : The methyl group at the 2-position alters electronic distribution, reducing fluorescence compared to 4-methyl derivatives. Early studies by Brown (1965) highlighted distinct reactivity patterns in alkylation and cyclization reactions .

2.1.2 2,4-Dimethyl-1,8-Naphthyridine

- Molecular Formula : C₁₀H₁₀N₂.

- Properties: Enhanced lipophilicity due to dual methyl groups. The 7-acetylamino-2,4-dimethyl derivative exhibits antibacterial and anti-inflammatory activities, unlike mono-methylated analogues .

2.1.3 2-Chloro-4-Isopropyl-1,8-Naphthyridine

- Molecular Formula : C₁₁H₁₁ClN₂.

- Properties : The chloro and isopropyl groups increase molecular weight (206.67 g/mol ) and steric hindrance, reducing solubility in polar solvents. Used as an intermediate in agrochemical synthesis .

2.2 Functionalized Derivatives: Amino and Alkylamino Groups

2.2.1 2,7-Dialkylamino-4-Methyl-1,8-Naphthyridines

- Synthesis : Achieved via nucleophilic substitution of 2,7-dichloro-4-methyl-1,8-naphthyridine with alkylamines.

- Properties: High fluorescence due to electron-donating amino groups. Applications include fluorescent probes and optoelectronic materials .

2.2.2 2-Substituted-4-Methyl-7-Amino-1,8-Naphthyridines

- Pharmacological Activity: Certain derivatives (e.g., 2-(3'-phenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine) exhibit sympathetic blocking activity but lack antibacterial effects .

2.3 Halogenated Derivatives

2.3.1 2,4-Dichloro-1,8-Naphthyridine

- Molecular Formula : C₈H₄Cl₂N₂.

- Properties : Increased electrophilicity due to electron-withdrawing chlorine atoms. Used in cross-coupling reactions to synthesize bioactive molecules .

2.3.2 7-[[4-Methyl-5-(1-Methyl-1-(1H-1,2,4-Triazol-1-yl)ethyl]-4H-1,2,4-Triazol-3-yl]thio]-2,4-Bis(trifluoromethyl)-1,8-Naphthyridine

- Molecular Formula : C₁₈H₁₄F₆N₈S.

- Applications : Trifluoromethyl groups enhance metabolic stability, making this derivative a candidate for antiviral and anticancer drug development .

2.4 Complexes and Metal Interactions

- 2-Acetamino-1,8-Naphthyridine Complexes: Form stable complexes with transition metals (e.g., Cu, Fe). The N^C^O and N^N^O bonding modes in these complexes are critical for catalytic and medicinal applications .

Physicochemical and Pharmacological Comparisons

Biological Activity

4-Methyl-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which consists of fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its biological activity. The compound can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.

- Minimum Inhibitory Concentration (MIC) : A study reported that this compound derivatives did not show clinically relevant antibacterial activity alone but enhanced the efficacy of fluoroquinolone antibiotics. For example, the MIC for E. coli dropped from 32 µg/mL to 4 µg/mL when combined with ofloxacin .

- Mechanism of Action : The antibacterial effect is thought to arise from the inhibition of topoisomerase II enzymes, similar to fluoroquinolones, which suggests a synergistic interaction when used in combination .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer potential:

- In Vitro Studies : Compounds derived from 1,8-naphthyridine exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of standard anticancer drugs, indicating superior efficacy .

- DNA Intercalation : These compounds are known to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .

Anti-inflammatory and Other Biological Activities

The anti-inflammatory properties of this compound have been documented alongside other therapeutic effects:

- Anti-inflammatory Effects : Research has shown that naphthyridine derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Additional Activities : Beyond antimicrobial and anticancer effects, these compounds have been noted for their potential applications in treating neurological disorders and as anti-allergic agents .

Case Studies and Research Findings

Several case studies illustrate the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-1,8-naphthyridine derivatives, and how do reaction conditions influence yields?

- Methodological Answer : A widely used approach involves functionalizing the 1,8-naphthyridine core at specific positions (C-3, C-4, or C-7) using condensation, alkylation, or cyclization reactions. For example:

- Ultrasonic synthesis : Achieves high yields (e.g., 89–96%) by introducing substituents like pyridine, Mannich bases, or styryl groups under sonication .

- Thermal methods : Traditional refluxing with catalysts like Mg-Al hydrotalcite for chalcone derivatives (e.g., 3a-g) yields 63–96% depending on substituents .

- Knoevenagel condensation : Metal-free, eco-friendly synthesis of styryl derivatives using piperidine in ethanol .

Key Consideration : Ultrasonic methods reduce reaction time and improve regioselectivity compared to thermal approaches .

Q. How are this compound derivatives characterized to confirm structural integrity?

- Methodological Answer : Multi-technique validation is critical:

- Spectroscopy : IR confirms functional groups (e.g., carbonyl at 1677 cm⁻¹ in 3d), while ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.58 ppm for methyl groups) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 366 for 3a) and elemental analysis validate purity .

- Chromatography : TLC monitors reaction progress, and column chromatography purifies intermediates .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Methodological Answer :

- Anticancer screening : Compounds are tested against cell lines (e.g., HepG-2, MCF7) using MTT assays to measure IC₅₀ values .

- Antimicrobial activity : Disk diffusion or microdilution assays assess inhibition zones or MICs against bacterial/fungal strains .

Note : Biological activity correlates with substituent electronegativity; nitro and fluoro groups enhance cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on substituent effects in biological assays be resolved?

- Methodological Answer : Discrepancies arise from variations in cell lines, substituent positioning, or assay conditions. Strategies include:

- Comparative studies : Test derivatives across multiple cell lines (e.g., HepG-2 vs. MCF7) to identify cell-specific mechanisms .

- Structure-Activity Relationship (SAR) modeling : Use computational tools to predict bioactivity based on electronic (e.g., Hammett σ) or steric parameters .

- Dose-response profiling : Validate IC₅₀ trends with dose-dependent assays to rule out false positives .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted derivatives?

- Methodological Answer :

- Directing groups : Use methyl or phenyl groups at C-2/C-7 to steer electrophilic substitution to C-3/C-4 .

- Catalytic control : Transition metals (e.g., Cu in [Cu₃(µ-dpnapy)₃]) or organocatalysts (piperidine) enhance selectivity in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .

Q. How do computational methods enhance the design of this compound-based therapeutics?

- Methodological Answer :

- In silico screening : Tools like PASS predict biological activity (e.g., anti-Parkinson’s potential) and ADMET properties .

- Docking studies : Simulate interactions with target proteins (e.g., EGFR or α(v)β₃ integrin) to prioritize synthesis .

- TD-DFT calculations : Predict UV-Vis spectra (error <10 nm vs. experimental) to guide photophysical applications .

Q. Key Recommendations for Researchers

Properties

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.